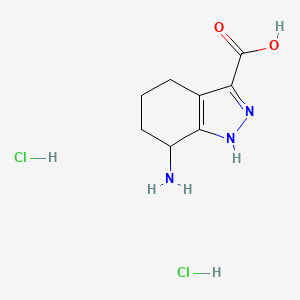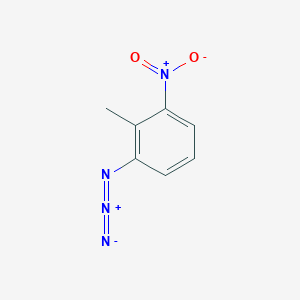
1-Azido-2-methyl-3-nitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Azido-2-methyl-3-nitrobenzene is an organic compound that belongs to the class of aromatic azides and nitro compounds It is characterized by the presence of an azido group (-N₃), a methyl group (-CH₃), and a nitro group (-NO₂) attached to a benzene ring
Méthodes De Préparation
The synthesis of 1-Azido-2-methyl-3-nitrobenzene typically involves multi-step reactions starting from readily available precursors.
Analyse Des Réactions Chimiques
1-Azido-2-methyl-3-nitrobenzene undergoes various chemical reactions, including:
Substitution: The azido group can participate in nucleophilic substitution reactions, forming primary amines or other nitrogen-containing compounds.
Common reagents and conditions used in these reactions include polar aprotic solvents, catalysts, and controlled temperatures to ensure selective and efficient transformations. Major products formed from these reactions include primary amines, carboxylic acids, and various nitrogen-containing heterocycles.
Applications De Recherche Scientifique
1-Azido-2-methyl-3-nitrobenzene has several scientific research applications:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules, including heterocycles and pharmaceuticals.
Materials Science: The compound is used in the development of advanced materials, such as polymers and explosives, due to its reactive azido and nitro groups.
Pharmaceuticals: It is employed in the synthesis of bioactive compounds with potential therapeutic applications, including antimicrobial and anticancer agents.
Mécanisme D'action
The mechanism of action of 1-Azido-2-methyl-3-nitrobenzene primarily involves its reactive functional groups. The azido group can undergo cycloaddition reactions, forming triazoles, which are known for their stability and biological activity . The nitro group can participate in redox reactions, influencing the compound’s reactivity and interaction with biological targets. These molecular interactions and pathways contribute to the compound’s effects in various applications.
Comparaison Avec Des Composés Similaires
1-Azido-2-methyl-3-nitrobenzene can be compared with other similar compounds, such as:
1-Azido-4-nitrobenzene: Lacks the methyl group, resulting in different reactivity and applications.
2-Azido-1-methyl-4-nitrobenzene:
1-Methyl-3-nitrobenzene: Lacks the azido group, limiting its reactivity in certain synthetic applications.
The uniqueness of this compound lies in the combination of its azido, methyl, and nitro groups, which confer distinct chemical properties and versatility in various applications.
Propriétés
Formule moléculaire |
C7H6N4O2 |
|---|---|
Poids moléculaire |
178.15 g/mol |
Nom IUPAC |
1-azido-2-methyl-3-nitrobenzene |
InChI |
InChI=1S/C7H6N4O2/c1-5-6(9-10-8)3-2-4-7(5)11(12)13/h2-4H,1H3 |
Clé InChI |
UZVKZWHAGGPGJC-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC=C1[N+](=O)[O-])N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



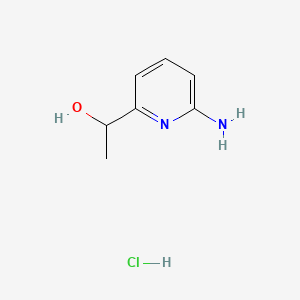
![8-Bromo-3,4-dihydrospiro[1-benzopyran-2,1'-cyclobutan]-4-one](/img/structure/B13468366.png)
![2-[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]-2-methylpropanoic acid](/img/structure/B13468370.png)


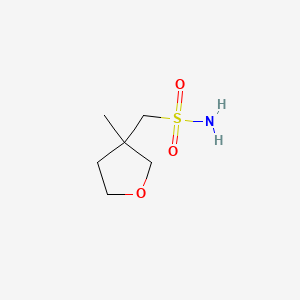

![1H-pyrazolo[3,4-b]pyridin-5-ol hydrochloride](/img/structure/B13468398.png)
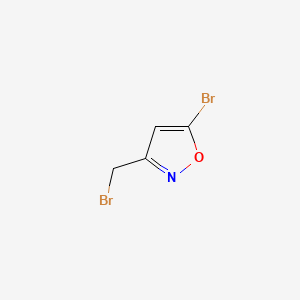

![2-(2,4-Dichloropyrrolo[3,2-D]pyrimidin-5-YL)acetic acid](/img/structure/B13468413.png)
![(Cyclopropylmethyl)[(1,3-thiazol-5-yl)methyl]aminehydrochloride](/img/structure/B13468415.png)
